CID 5951923

描述

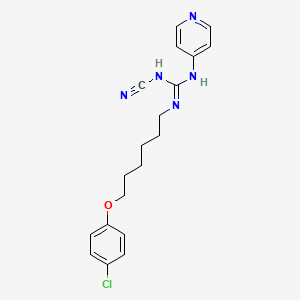

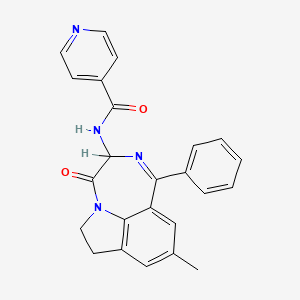

CID 5951923 is a complex organic compound that features a unique combination of functional groups

科学研究应用

克鲁伯尔样因子 5 (KLF5) 抑制剂

CID 5951923 被鉴定为一种针对结直肠癌癌基因克鲁伯尔样因子 5 (KLF5) 的小分子抑制剂。 研究表明,抑制 KLF5 表达会降低人结直肠癌细胞的增殖速率,并抑制小鼠肠道肿瘤的形成 。 This compound 显着降低了内源性 KLF5 蛋白水平,并降低了几种结直肠癌细胞系的活力 .

早期生长反应蛋白 1 (EGR1) 的下调

已发现 this compound 会下调早期生长反应蛋白 1 (EGR1) 的表达,EGR1 在转录水平上调节 KLF5 的表达 。 这可能对涉及 EGR1 的疾病的治疗具有潜在意义。

EGFR/ERK 信号通路

This compound 被证明可以通过刺激 EGFR-Tyr 1068 和 ERK1/2-Thr 202/Tyr 204 的磷酸化来激活 EGFR/ERK 信号通路 。 该通路在细胞增殖、存活和分化中至关重要,其失调常与肿瘤发生相关 .

高通量筛选中的应用

This compound 已被用于超高通量筛选 (uHTS) 中测试 NIH 公共领域中的化合物,即分子文库探针生产中心网络库 。 这突出了其在大型药物发现工作中的效用。

结构类似物的开发

This compound 的结构类似物已被合成并测试其类似的 KLF5 活性 。 这表明有潜力开发具有改进的功效、安全性,和药代动力学特性的新药。

对结肠癌细胞的选择性活性

当在 NCI-60 人癌细胞系面板中进行测试时,化合物 this compound 对结肠癌细胞具有选择性活性 。 这表明其作为结肠癌靶向治疗的潜力。

作用机制

Target of Action

The primary target of CID 5951923 is the transcription factor Krüppel-like factor 5 (KLF5) . KLF5 is a member of the highly conserved zinc finger transcription factor family . It regulates numerous biological processes including growth, proliferation, differentiation, development, stem cell renewal, inflammation, angiogenesis, and vascular remodeling .

Mode of Action

This compound interacts with KLF5 and inhibits its function . This results in a decrease in the levels of KLF5, which in turn reduces the proliferation rates in human colorectal cancer cells .

Biochemical Pathways

KLF5 is highly expressed in the rapidly dividing crypt epithelial cells of the intestine . The expression pattern of KLF5 is similar to some components of the Wnt pathway, which regulates intestinal crypt epithelial cell proliferation and is frequently perturbed during tumorigenesis . Therefore, the inhibition of KLF5 by this compound can affect the Wnt pathway and its downstream effects.

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

This compound significantly reduces endogenous KLF5 protein levels and decreases the viability of several colorectal cancer cell lines . It has been shown to be selectively active against colon cancer cells .

生化分析

Biochemical Properties

CID 5951923 has been shown to inhibit the proliferation of cancer cells in vitro . It acts by significantly reducing the levels of endogenous KLF5, a protein that regulates cell proliferation . The compound interacts with KLF5, leading to its decreased expression .

Cellular Effects

This compound has a profound impact on various types of cells, particularly cancer cells. It inhibits the proliferation of colon cancer cell lines exhibiting high levels of KLF5 . The compound also influences cell function by affecting cell signaling pathways. For instance, it increases the phosphorylation levels of pEGFFpY1068 and downregulates EGR1, a protein that modulates KLF5 expression at the transcription level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with KLF5. The compound binds to KLF5, leading to a decrease in its expression . This, in turn, affects the downstream signaling pathways, including the EGFR/ERK pathway . The exact molecular mechanisms by which this compound affects KLF5 expression remain to be established .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving cancer cell lines. The compound consistently reduces endogenous KLF5 protein levels and decreases the viability of several colorectal cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CID 5951923 typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, methylamine, and nitrophenyl acrylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

化学反应分析

Types of Reactions

Oxidation: The compound

属性

IUPAC Name |

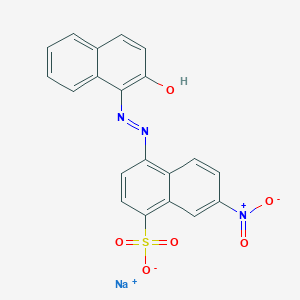

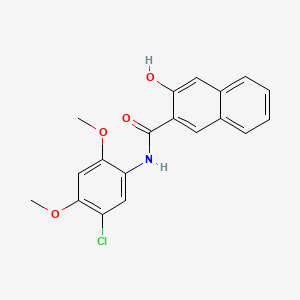

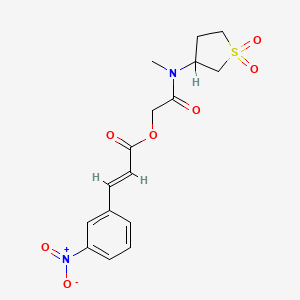

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRJYLSUVXWBC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)